

2-Butylphenol derivatives and their applications

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An In-Depth Technical Guide to **2-Butylphenol** Derivatives: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of **2-butylphenol** derivatives, with a particular focus on the industrially significant tert-butylated phenols, including 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP). It is intended for researchers, scientists, and professionals in drug development, detailing the synthesis, physicochemical properties, and diverse applications of these compounds, from industrial antioxidants to pharmacologically active agents.

Introduction to 2-Butylphenol Derivatives

2-Butylphenol derivatives are a class of organic compounds characterized by a phenol ring substituted with one or more butyl groups. Among these, hindered phenols with tertiary butyl groups are of paramount importance due to their steric properties, which are crucial for their function as antioxidants and versatile chemical intermediates.[1][2] Key compounds in this family include 2-tert-butylphenol (OTBP), 4-tert-butylphenol (PTBP), 2,4-di-tert-butylphenol (2,4-DTBP), and 2,6-di-tert-butylphenol (2,6-DTBP).[3]

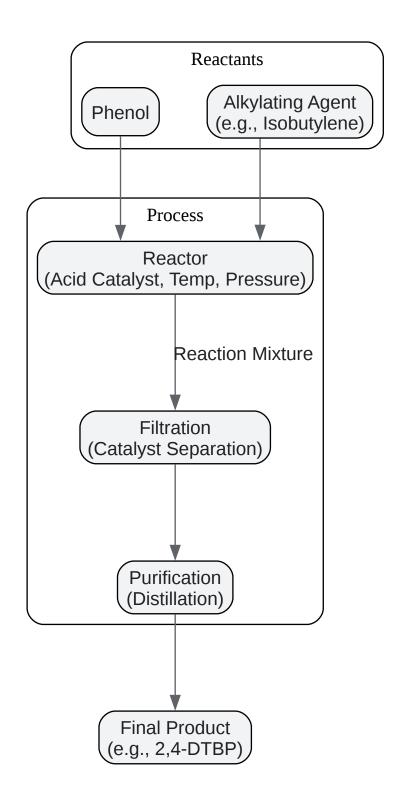
These molecules are foundational in various industries, serving as stabilizers in plastics and rubber, and as precursors for UV absorbers, pharmaceuticals, and agrochemicals.[4][5][6] Furthermore, emerging research has highlighted their significant biological activities, including anti-inflammatory, neuroprotective, and anticancer properties, making them promising candidates for drug discovery and development.[7][8][9]



Synthesis of 2-Butylphenol Derivatives

The primary industrial method for producing tert-butylphenol derivatives is the Friedel-Crafts alkylation of phenol using an alkylating agent like isobutylene or tert-butyl alcohol.[4][5] The reaction is catalyzed by a strong acid, and the choice of catalyst is critical for controlling the regioselectivity (the position of the butyl groups on the phenol ring).[1]





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Caption: General workflow for the synthesis of tert-butylphenol derivatives.

Experimental Protocols

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Protocol 1: Synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP) This protocol outlines the synthesis of 2,4-DTBP via phenol alkylation using an acid-supported alumina catalyst in an autoclave.[4]

- Charging the Reactor: Add phenol and a powdered acid-supported alumina catalyst (1-10 wt% of phenol) to a high-pressure autoclave.
- Sealing and Heating: Seal the reactor, begin stirring the mixture, and heat to the target reaction temperature, typically between 120-180 °C.
- Alkylation: Inject isobutylene into the reactor to a pressure of 1-10 kg/cm². The molar ratio of isobutylene to phenol is generally maintained between 1.5 and 2.5.
- Reaction Time: Maintain the reaction for a period of 30 minutes to 6 hours.
- Work-up: After the reaction, cool the autoclave and vent any excess pressure. Collect the reaction mixture.
- Purification: Separate the solid catalyst by filtration. The liquid product can then be purified by distillation.

Protocol 2: Selective Synthesis of 2,6-Di-tert-butylphenol (2,6-DTBP) This protocol focuses on the selective ortho-alkylation of phenol to produce 2,6-DTBP, which requires a specific catalyst to prevent the formation of the para-substituted isomer.[1][10]

- Catalyst Preparation: The catalyst, aluminum phenoxide, is typically prepared by dissolving aluminum (1-3% by weight) in the phenol to be alkylated.[10]
- Reaction Setup: The reaction is performed by reacting 2-tert-butylphenol with an excess of isobutene.
- Reaction Conditions: The reaction is maintained at a pressure of 1.5 bars and a temperature of 10 °C in the presence of the aluminum tris-(2-tert-butylphenolate) catalyst.[10]
- Product Isolation: Upon completion, the catalyst is removed, and the resulting mixture of alkylphenols is separated by distillation to isolate the 2,6-di-tert-butylphenol.

Data Presentation: Synthesis Parameters



Table 1: Comparative Analysis of 2,4-DTBP Synthesis Protocols

Catalyst	Alkylatin g Agent	Temperat ure (°C)	Pressure	Phenol Conversi on (%)	Selectivit y to 2,4- DTBP (%)	Referenc e
Acid- supporte d Alumina	Isobutyle ne	120-180	1-10 kg/cm ²	High	Moderate	[4][11]
Activated Clay	Isobutylene	~83	Atmospheri c	High	Varies with conditions	[4]
TPA-SBA-	tert-Butyl alcohol	Not specified	Not specified	99.6	77	[12]

| Ionic Liquid [HIMA]OTs | tert-Butyl alcohol | ~70 | Atmospheric | 86 | 57.6 (to 4-TBP) |[4] |

Physicochemical Properties

The physical and chemical properties of these derivatives, such as melting point and boiling point, are critical for their application and handling.

Table 2: Physicochemical Properties of Key Butylphenol Derivatives

Compound Name	CAS Number	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-tert- Butylphenol (OTBP)	88-18-6	C10H14O	150.22	-7	224
2,4-Di-tert- butylphenol (2,4-DTBP)	96-76-4	C14H22O	206.32	56.8	264.2

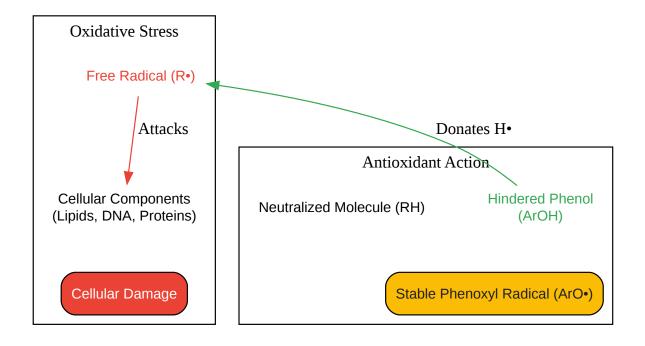
| 2,6-Di-tert-butylphenol (2,6-DTBP) | 128-39-2 | C14H22O | 206.32 | 34-37 | 253 |



[Sources:[1][3][5]]

Key Applications and Biological Activities Antioxidant Applications

The primary application of hindered **2-butylphenol** derivatives is as antioxidants.[1] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenolic proton, making the resulting phenoxyl radical less reactive and more stable, which is ideal for terminating free-radical chain reactions. They are used to prevent oxidative degradation in materials like plastics, rubber, and aviation fuels.[1][7] 2,4-DTBP is a crucial intermediate for producing tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168), a widely used secondary antioxidant.[5] [13]



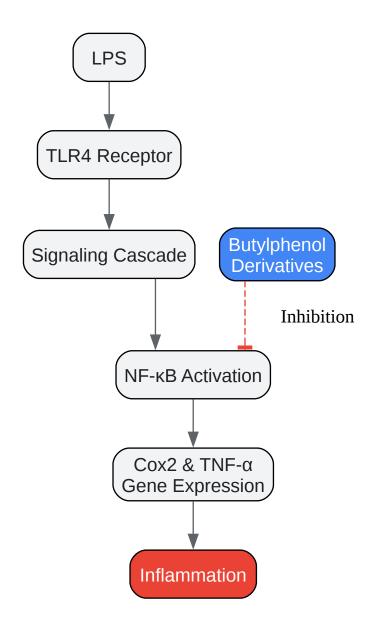
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Caption: Mechanism of radical scavenging by hindered phenols.

Anti-inflammatory Activity



Certain **2-butylphenol** derivatives exhibit significant anti-inflammatory properties.[8] Studies have shown that combinations of 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (BHA) can synergistically inhibit the expression of key inflammatory genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in cells stimulated by lipopolysaccharide (LPS).[14][15] This suggests a potential therapeutic role in inflammatory conditions.



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Caption: Inhibition of the LPS-induced inflammatory pathway by butylphenols.

Table 3: Anti-inflammatory Activity of Butylphenol Combinations



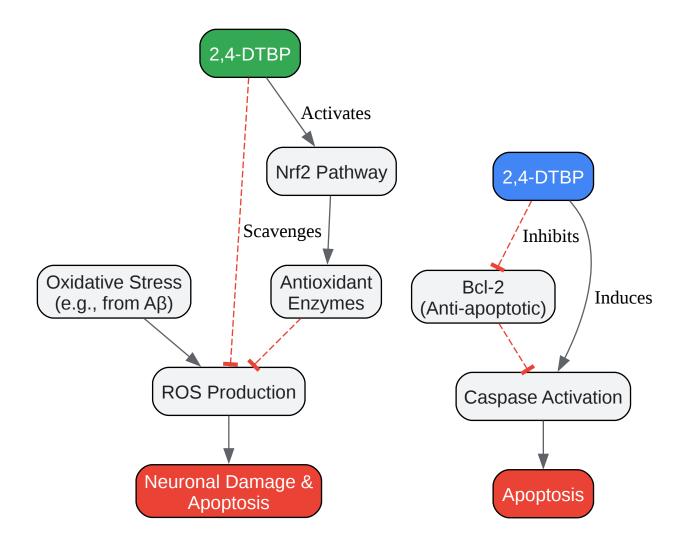
Combination (Molar Ratio)	Target Gene	Stimulant	Effect	Reference
BHT/BHA (1:1)	Cox2, Tnfα	LPS	Greatly enhanced inhibition	[14]
BHT/TBP (1:1)	Cox2	LPS	Slightly enhanced inhibition	[14]

| BHA/TBP (1:1) | Cox2 | LPS | Slightly enhanced inhibition |[14] |

Neuroprotective Effects

2-butylphenol derivatives, particularly 2,4-DTBP, have demonstrated promising neuroprotective capabilities. They can mitigate oxidative stress, a key factor in neurodegenerative diseases.[16] For instance, 2,4-DTBP has been shown to protect neuronal cells from glutamate-induced oxidative toxicity and to improve cognitive function in models of Alzheimer's disease by protecting against amyloid-beta (A β)-induced neurotoxicity.[7][17] The activation of the Nrf2 pathway, a master regulator of antioxidant responses, is one of the proposed mechanisms.[7]





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